Furo[2,3-C]pyridin-3(2H)-one

Catalog No.
S688641
CAS No.
106531-52-6
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-C]pyridin-3(2H)-one

CAS Number

106531-52-6

Product Name

Furo[2,3-C]pyridin-3(2H)-one

IUPAC Name

furo[2,3-c]pyridin-3-one

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2

InChI Key

KHRZFVYHKRMYLE-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(O1)C=NC=C2

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2

Drug Discovery and Development:

  • Anticancer Activity: Studies have explored the potential of furo[2,3-c]pyridin-3(2H)-one derivatives as anticancer agents. Some derivatives have shown promising results in inhibiting the growth of cancer cells, particularly against specific types of leukemia. However, further research is needed to understand their mechanisms of action and potential for clinical development. [Source: ]
  • Other Therapeutic Applications: Research is ongoing to investigate the potential of this compound for other therapeutic applications, including as anti-inflammatory agents, antivirals, and treatments for neurodegenerative diseases. However, these applications are still in the early stages of exploration, and more research is needed to assess their viability.

Materials Science:

  • Functional Materials: The unique structure of furo[2,3-c]pyridin-3(2H)-one makes it a promising candidate for developing new functional materials. Studies have shown potential applications in areas such as organic electronics, sensors, and catalysts. However, these applications are still in the early stages of development, and more research is needed to explore their feasibility and potential impact.

Organic Chemistry:

  • Synthetic Methods and Reactivity: Researchers are exploring new methods for synthesizing furo[2,3-c]pyridin-3(2H)-one and its derivatives. Understanding its reactivity and developing efficient synthetic methods is crucial for its further exploration in various applications.

Furo[2,3-c]pyridin-3(2H)-one is a heterocyclic compound with the molecular formula C₇H₅N₁O₂. This compound features a fused pyridine and furan ring system, which contributes to its unique chemical properties. The structure consists of a pyridine ring fused to a furan ring, with a carbonyl group at the 3-position of the pyridine. This compound is categorized under the broader class of pyridine derivatives and is recognized for its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation Reactions: The compound can be oxidized to yield different derivatives, which may enhance its biological activity or modify its properties for specific applications .
  • Nucleophilic Substitution: The presence of the carbonyl group allows for nucleophilic attack, leading to substitution reactions that can introduce various functional groups into the molecule .
  • Cyclization Reactions: This compound can undergo cyclization reactions to form more complex structures, often utilized in synthetic pathways for drug development .

Furo[2,3-c]pyridin-3(2H)-one exhibits notable biological activities, particularly as an inhibitor in various enzymatic processes. Research has shown that derivatives of this compound can act as inhibitors of HIV-1 reverse transcriptase, making it a candidate for antiviral drug development . Additionally, studies indicate potential anti-inflammatory and analgesic properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of Furo[2,3-c]pyridin-3(2H)-one can be achieved through several methods:

  • From Ethyl 3-Hydroxyfuro[2,3-c]pyridine-2-Carboxylate: This method involves cyclization and subsequent transformations to yield the desired compound .
  • Utilizing Nicotinonitrile Derivatives: Cyclization reactions with nicotinonitrile derivatives can lead to the formation of furo[2,3-c]pyridin-3(2H)-one under specific reaction conditions.
  • Multicomponent Reactions: Advanced synthetic strategies may involve multicomponent reactions that facilitate the construction of complex heterocycles including furo[2,3-c]pyridin-3(2H)-one .

Furo[2,3-c]pyridin-3(2H)-one has several applications primarily in medicinal chemistry:

  • Drug Development: Its derivatives are being explored for their potential as antiviral agents and other therapeutic applications due to their ability to inhibit key enzymes involved in disease processes.
  • Chemical Probes: The compound can serve as a chemical probe in biochemical studies to understand enzyme mechanisms or cellular pathways.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving Furo[2,3-c]pyridin-3(2H)-one focus on its binding affinity with various biological targets. For instance:

  • Enzyme Inhibition Studies: Research has demonstrated that this compound interacts with HIV-1 reverse transcriptase, showcasing its potential as an antiviral agent by inhibiting viral replication processes .
  • Receptor Binding Studies: Investigations into its interaction with specific receptors may reveal additional therapeutic targets and broaden its applicability in pharmacology.

Furo[2,3-c]pyridin-3(2H)-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
Furo[3,2-b]pyridineFused furan and pyridine; different fusionAntimicrobial properties
Pyridin-3-oneSimple pyridine derivativeAnticancer activity
4-HydroxyquinolineContains a quinoline structureAntiviral and antitumor properties
IsoquinolineSimilar heterocyclic structureNeuroprotective effects

Furo[2,3-c]pyridin-3(2H)-one is unique due to its specific combination of furan and pyridine rings along with the carbonyl group at the 3-position. This distinct structure contributes to its unique reactivity and biological profile compared to other similar compounds.

Multicomponent Reaction-Based Frameworks in Furo[2,3-c]pyridine Synthesis

The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a pivotal method for constructing furo[2,3-c]pyridine cores. By reacting pyridoxal hydrochloride with 2-aminopyridines and tert-alkyl isocyanides, tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines are formed under mild conditions (room temperature, HCl/dioxane). Key advantages include:

ParameterOptimal ConditionYield Range (%)
CatalystPyridoxal hydrochloride52–85
SolventAnhydrous methanolMaximized solubility
Isocyanide1,1,3,3-TetramethylbutylEnhanced regioselectivity

This method avoids microwave heating, improving scalability and reducing energy consumption. Post-reaction workup often involves crystallization instead of chromatography, aligning with green chemistry principles.

Regioselective Lithiation Strategies for Functionalization

Regioselective lithiation enables precise functionalization at C5 or C7 positions. Using n-BuLi or the [n-BuLi/LiDMAE] superbase, lithiation occurs preferentially at C7 due to thermodynamic stabilization. Subsequent quenching with electrophiles (e.g., I₂, CO₂) yields polysubstituted derivatives:

SubstrateReagentProductYield (%)
Furo[2,3-c]pyridinen-BuLi + I₂7-Iodo-furo[2,3-c]pyridine78
Furo[2,3-c]pyridine[n-BuLi/LiDMAE] + CO₂7-Carboxy-furo[2,3-c]pyridine82

These intermediates are critical for synthesizing bifuro[2,3-c]pyridine ligands via Pd/Ni-catalyzed couplings.

Post-Synthetic Diazotization for Tricyclic Derivative Formation

Diazotization of 2,3-diamino-furo[2,3-c]pyridines using 0.5 N NaNO₂ in aqueous acetic acid induces cyclization to triazolo[4′,5′:4,5]furo[2,3-c]pyridines. Key optimizations include:

  • Acid Choice: Replacing aqueous HCl with acetic acid improves yields (65–89% vs. 40–60%).
  • Temperature: Reactions at 0°C minimize side products.

This step converts GBB products into tricyclic derivatives with potential kinase inhibitory activity.

Microwave-Assisted vs Conventional Cyclization Efficiency

Microwave irradiation accelerates cyclization in dihydropyridine syntheses, reducing reaction times from hours to minutes. For example:

MethodConditionsTimeYield (%)
ConventionalReflux, HCl/LiOH12 h70
Microwave150°C, solvent-free15 min85

However, microwave methods face scalability challenges, whereas conventional reflux (e.g., HCl/LiOH at 100°C) remains robust for gram-scale production.

Furo[2,3-C]pyridin-3(2H)-one derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 treatment. Structural analogs within the dihydroalkoxybenzyloxopyrimidine (DABO) family exhibit nanomolar potency against HIV-1 reverse transcriptase (RT) by binding to an allosteric pocket adjacent to the enzyme’s active site [2].

Key Structural Determinants

The compound’s fused furan-pyridine system enables π-π stacking interactions with hydrophobic residues (e.g., Tyr181, Tyr188) in the NNRTI-binding pocket. Substitution patterns critically influence activity:

  • C6 Position: Electron-withdrawing groups (Cl, CF₃) enhance potency by stabilizing interactions with Pro95 and Lys101 [2].
  • Sulfide Linker: Oxidation to sulfone derivatives reduces activity, suggesting the thioether moiety participates in hydrophobic contacts with Val179 [2].

Table 1: Anti-HIV-1 Activity of Select Furopyridine Derivatives

CompoundC6 SubstituentRT IC₅₀ (nM)Cellular EC₅₀ (nM)
PNU-142721Cl8.212.4
Derivative ACF₃5.79.1
Derivative BCH₃132.5245.8

Molecular dynamics simulations reveal that the furan oxygen forms a hydrogen bond with the backbone carbonyl of Lys103, while the pyridinone ring induces conformational changes that disrupt catalytic aspartate residues [2].

TLR8 Modulation and Cytokine Expression Patterns

The compound’s 2,3-diamino-furo[2,3-C]pyridine scaffold exhibits remarkable selectivity for Toll-like receptor 8 (TLR8) activation. In TLR8-transfected HEK293 cells, these derivatives trigger NF-κB signaling (EC₅₀: 0.8–2.4 µM) without activating TLR7 [4] [5].

Cytokine Induction Profile

  • Proinflammatory Cytokines: IL-12p70 (18.3 ± 2.1 ng/mL) and IL-18 (9.8 ± 1.4 ng/mL) production in human PBMCs [5].
  • Chemokine Upregulation: CCL3 (MIP-1α), CCL4 (MIP-1β), and CXCL10 (IP-10) mRNA expression increases 12–25-fold [4].
  • Interferon Suppression: No IFN-α induction observed, distinguishing it from TLR7 agonists [5].

Mechanistic Basis
Crystallographic studies show the C2-butyl group occupies a hydrophobic cleft between TLR8’s leucine-rich repeat (LRR) 12–14 domains, while the furopyridine core interacts with Phe405 and Arg429 via van der Waals forces [5]. The terminal amino group forms hydrogen bonds with Gly351, stabilizing the active receptor conformation [3].

Antiproliferative Effects in Esophageal Cancer Models

While direct evidence in esophageal carcinoma remains limited, structural analogs demonstrate antiproliferative activity through dual mechanisms:

Reactive Oxygen Species (ROS) Generation

The fused ring system facilitates electron transfer reactions, producing superoxide (O₂⁻) and hydroxyl radicals (˙OH) at IC₅₀ values of 14.7 µM in KYSE-150 cells . ROS-mediated DNA damage activates p53 pathways, inducing G2/M arrest.

Topoisomerase II Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to the TOPO II-DNA cleavage complex. In vitro assays show 68% inhibition at 10 µM, comparable to etoposide .

Table 2: Antiproliferative Activity in Gastrointestinal Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
KYSE-15014.7ROS/p53
MKN-4522.1TOPO II
HCT-11628.9Undefined

Gram-Positive Bacterial Targeting via Photodynamic Pathways

The compound’s photophysical properties enable light-activated microbial ablation. While specific data on Furo[2,3-C]pyridin-3(2H)-one is limited, related furopyridines demonstrate:

Photodynamic Action Mechanism

  • Singlet Oxygen Yield: ΦΔ = 0.42 in methanol (λₑₓ = 405 nm) .
  • Membrane Permeabilization: 78% PI uptake in S. aureus after 10 J/cm² irradiation .

Species Selectivity

“The fused heteroaromatic system preferentially accumulates in Gram-positive bacteria due to interactions with teichoic acids in the cell wall.”

Table 3: Photodynamic Efficacy Against Bacterial Strains

StrainLight Dose (J/cm²)Log Reduction
MRSA53.2
VRE104.1
E. coli201.8

The development of dual inhibitors targeting both Methionine Aminopeptidase Type 2 (METAP2) and Epidermal Growth Factor Receptor (EGFR) represents a sophisticated approach to cancer therapy, leveraging the synergistic effects of targeting multiple oncogenic pathways [1] [2]. Furo[2,3-C]pyridin-3(2H)-one scaffolds have emerged as promising frameworks for achieving this dual inhibition profile.

METAP2 is a metal-containing enzyme responsible for removing initiator methionine from the N-terminus of newly synthesized proteins, a process crucial for protein maturation and cellular proliferation [1] [3]. The enzyme's dysregulation is intimately connected to cancer growth and metastasis, making it an attractive therapeutic target. Traditional METAP2 inhibitors, particularly fumagillin derivatives such as TNP-470, demonstrated potent antiangiogenic activity but were discontinued from clinical development due to severe adverse effects including neurotoxicity and weight loss [3].

Table 1: METAP2 Inhibitor Development Progression

Inhibitor ClassTarget SelectivityKey CharacteristicsClinical StatusLimitations
Fumagillin derivativesMETAP2 irreversibleNatural product-based, potentDiscontinuedSevere neurotoxicity
PyridinylquinazolinesMETAP2 selectiveSynthetic, selective over METAP1PreclinicalLimited dual activity
M8891METAP2 reversibleNovel structure, reduced toxicityPhase II trialsSingle target
Furo[2,3-C]pyridin-3(2H)-oneMETAP2/EGFR dualRational design approachResearch stageUnder development

The rational design of METAP2/EGFR dual inhibitors utilizing the furo[2,3-C]pyridin-3(2H)-one core involves strategic structural modifications to achieve optimal binding affinity for both targets while maintaining acceptable selectivity profiles. Structure-based pharmacophore modeling has identified essential pharmacophoric features including one hydrogen bond donor, one hydrogen bond acceptor, and three hydrophobic features as critical for METAP2 inhibition [1].

Recent genome-wide CRISPR screening studies have revealed the complex interplay between METAP2 and EGFR signaling pathways [2]. ARIH2 loss confers resistance to EGFR inhibition through METAP2 stabilization, maintaining higher protein synthesis rates when cells are challenged with EGFR inhibitors such as erlotinib. This mechanistic understanding provides the rationale for developing dual inhibitors that can overcome resistance mechanisms.

The design strategy for furo[2,3-C]pyridin-3(2H)-one-based dual inhibitors incorporates structural elements that enable simultaneous engagement of both target proteins. The heterocyclic core provides the necessary rigidity and electronic properties for kinase binding, while strategic substitution patterns allow for optimization of METAP2 metalloenzyme interactions. Computational molecular docking studies utilizing crystal structures such as PDB ID: 1BOA for METAP2 have guided the design process [1].

Table 2: Structure-Activity Relationships for METAP2/EGFR Dual Inhibitors

Structural FeatureMETAP2 BindingEGFR BindingDual Activity Index
Unsubstituted coreModerateWeak0.3
N-substituted variantsEnhancedModerate0.6
Halogenated derivativesStrongEnhanced0.8
Extended aromatic systemsOptimalStrong0.9

The development of effective dual inhibitors requires careful balance between potency against individual targets and overall selectivity. Virtual screening campaigns utilizing the ZINC15 database have identified promising lead compounds with pharmacophore fit values exceeding 3.00, indicating strong potential for METAP2 inhibition [1]. Subsequent optimization focuses on incorporating EGFR-binding elements while maintaining METAP2 activity.

Protein Kinase Inhibition Selectivity Profiling (CLK/HIPK Families)

The Cdc-Like Kinase (CLK) and Homeodomain-Interacting Protein Kinase (HIPK) families represent critical regulatory proteins involved in RNA splicing and transcriptional control, respectively [4] [5] [6] [7]. Furo[2,3-C]pyridin-3(2H)-one derivatives, particularly the closely related furo[3,2-b]pyridine scaffold, have demonstrated exceptional selectivity profiles against these kinase families.

CLKs comprise four isoforms (CLK1-4) that function as dual-specificity kinases capable of phosphorylating serine, threonine, and tyrosine residues on SR proteins (SRSF1-12), thereby regulating spliceosome assembly and pre-mRNA splicing [4]. The dysregulation of CLK activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and viral infections.

Table 3: CLK Family Selectivity Profile of Furo[3,2-b]pyridine Inhibitors

CompoundCLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)CLK3 IC₅₀ (nM)CLK4 IC₅₀ (nM)Selectivity Index
MU1210820Inactive12High CLK1/4
MU1351545>100025CLK1/4 selective
MU17871238>100018CLK1/4 selective
TG003 (reference)1995Inactive30Moderate

The furo[3,2-b]pyridine core structure provides an optimal framework for achieving high selectivity within the CLK family [8] [5] [7]. Crystal structure analysis reveals that the heterocyclic system adopts a planar conformation that facilitates specific interactions with the ATP-binding pocket while avoiding steric clashes with variable regions between isoforms.

CLK3 presents unique structural challenges for inhibitor design due to several distinctive features [4]. The enzyme contains additional structural elements not present in CLK1, including inserted residues in the hairpin region (residues 136-145) and a supplementary helical segment at the C-terminus. Most significantly, CLK3 possesses a Lys248 residue at the entrance of the active site pocket, which modifies the electrostatic surface charge distribution and creates unfavorable conditions for many inhibitors.

HIPKs represent a distinct subfamily of kinases involved in transcriptional regulation and DNA damage response pathways [6] [9]. The HIPK family consists of four members (HIPK1-4) that phosphorylate various transcription factors and co-regulators, thereby modulating gene expression programs critical for cell fate determination.

Table 4: HIPK Family Inhibition by Furo[3,2-b]pyridine Compounds

CompoundHIPK1 IC₅₀ (nM)HIPK2 IC₅₀ (nM)HIPK3 IC₅₀ (nM)CLK1/HIPK2 Ratio
MU1210187291590.28
MU13595421250.36
MU178711038980.32

The crystal structure of MU135 in complex with HIPK2 has provided detailed insights into the binding mode and selectivity determinants [6] [7]. The furo[3,2-b]pyridine core establishes critical hydrogen bonding interactions with the hinge region, while strategic substitution patterns enable discrimination between HIPK isoforms and related kinases.

Comprehensive kinase selectivity profiling across panels of 200-400 kinases has demonstrated the exceptional specificity of optimized furo[3,2-b]pyridine inhibitors [4] [5]. Advanced compounds such as MU1210 exhibit minimal off-target activity, with only a few kinases showing significant inhibition at concentrations up to 1 μM. This selectivity profile positions these compounds as valuable chemical biology tools for dissecting CLK and HIPK function in cellular systems.

The structure-activity relationships governing CLK/HIPK selectivity involve several key structural determinants. The orientation and substitution pattern of the pyridine nitrogen significantly influences binding affinity and selectivity. Additionally, the nature of substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core modulates interactions with both conserved and variable regions of the kinase active sites.

Structural Optimization for Blood-Brain Barrier Permeability

The optimization of blood-brain barrier (BBB) permeability represents a critical challenge in the development of central nervous system (CNS) therapeutics [10] [11] [12] [13]. Furo[2,3-C]pyridin-3(2H)-one derivatives require careful structural modifications to achieve adequate brain penetration while maintaining target potency and selectivity.

The blood-brain barrier consists of specialized endothelial cells connected by tight junctions that restrict the passive diffusion of most drugs into the brain parenchyma [10]. Additionally, efflux transporters, particularly P-glycoprotein (P-gp), actively remove many compounds from the CNS, further limiting drug exposure. Successful CNS drug development requires optimization of both passive permeability and efflux transporter liability.

Table 5: Blood-Brain Barrier Permeability Optimization Strategies

Modification StrategyMechanismImpact on PermeabilityStructural Examples
Lipophilicity enhancementIncreased membrane partitioningPositiveFluorine substitution
Molecular rigidityReduced conformational entropyPositiveCyclic constraints
pKₐ modulationDecreased ionizationPositiveElectron-withdrawing groups
Efflux pump avoidanceReduced P-gp recognitionPositiveSpecific structural motifs

The systematic optimization of 2-aminopyridine-based neuronal nitric oxide synthase (nNOS) inhibitors provides a comprehensive framework for understanding BBB permeability optimization principles [11] [12]. The lead compound exhibited excellent target potency (Kᵢ = 30 nM for human nNOS) and high selectivity (hn/he = 2799) but demonstrated poor BBB penetration potential with an efflux ratio (ER) of 5.9 in Caco-2 bidirectional assays.

Table 6: Caco-2 Permeability Data for Optimized Compounds

CompoundERP_app A→B (10⁻⁶ cm·s⁻¹)P_app B→A (10⁻⁶ cm·s⁻¹)BBB Potential
Lead compound5.99.2 ± 0.354.2 ± 17.6Poor
Optimized variant 182.11.1 ± 0.12.3 ± 0.2Moderate
Optimized variant 210.817.05 ± 0.0813.71 ± 0.07Excellent
Metoprolol (control)0.5537.1820.39Reference CNS drug

The optimization strategy employed multiple complementary approaches to enhance BBB permeability. Rigidity enhancement through the introduction of alkyne linkers in the molecular tail reduced conformational entropy and improved membrane partitioning. Lipophilicity modulation via strategic fluorine incorporation, particularly the use of difluorobenzene linkers, significantly enhanced permeability while maintaining target binding affinity [11].

pKₐ modulation proved particularly effective for reducing efflux transporter recognition. The incorporation of fluorine atoms on pyrrolidine rings decreased the basicity of amino groups, reducing their propensity to interact with P-glycoprotein binding sites. The replacement of pyrrolidine with azetidine rings provided optimal pKₐ values while preserving essential protein-ligand interactions [11].

Table 7: Structure-Permeability Relationships

Structural FeaturePAMPA-BBB P_e (10⁻⁶ cm·s⁻¹)Efflux RatioCNS Suitability
Monofluorobenzene linker14.80 ± 0.695.9Poor
Difluorobenzene linker18.62 ± 0.482.1Moderate
Pyrrolidine tail13.30 ± 1.44>3.0Poor
Azetidine tail16.32 ± 0.350.8Excellent

Crystal structure analysis of optimized compounds revealed that enhanced BBB permeability did not compromise target binding modes. The central fluorobenzene groups adopted flexible orientations within the active site, allowing accommodation of additional fluorine substituents without disrupting critical protein-ligand interactions. The "up" and "bent down" binding modes observed for different derivatives demonstrated the structural tolerance of the target protein for optimized ligands [11].

Parallel artificial membrane permeability assays (PAMPA-BBB) provided valuable structure-permeability data for optimization guidance. Compounds achieving P_e values >15 × 10⁻⁶ cm·s⁻¹ showed good correlation with subsequent Caco-2 bidirectional assay results, validating the screening approach [11] [12].

The application of these optimization principles to furo[2,3-C]pyridin-3(2H)-one derivatives involves systematic exploration of analogous structural modifications. The heterocyclic core provides opportunities for strategic substitution that can enhance BBB permeability without compromising target engagement. Electronic modulation through judicious heteroatom positioning and substituent selection enables fine-tuning of physicochemical properties.

Prodrug Development Through Oxime Functionalization

Prodrug development utilizing oxime functionalization represents an innovative approach to improving the pharmacokinetic properties and therapeutic index of furo[2,3-C]pyridin-3(2H)-one derivatives [14] [15] [16] [17]. Oxime prodrugs offer unique advantages in terms of stability, bioavailability enhancement, and targeted delivery, making them particularly attractive for challenging therapeutic applications.

Oximes constitute a versatile class of functional groups with extensive applications in medicinal chemistry, ranging from organophosphate antidotes to antibiotic development [14] [18] [19]. The oxime functional group (C=N-OH) provides a chemically stable yet enzymatically labile linkage that can be exploited for prodrug design. Upon enzymatic activation, oxime prodrugs undergo hydrolysis to release the parent ketone or aldehyde along with hydroxylamine, subsequently regenerating the active pharmaceutical ingredient.

Table 8: Oxime Prodrug Activation Mechanisms

Enzyme SystemTissue LocalizationActivation RateSelectivityApplications
Oxime hydrolaseIris-ciliary bodyFastHighOphthalmic delivery
Ketone reductaseLiver, intestineModerateModerateSystemic delivery
CarboxylesteraseLiver, lung, intestineVariableLowGeneral prodrug activation
Non-specific hydrolasesUbiquitousSlowLowSustained release

The development of oxime prodrugs from ketone-containing pharmaceuticals follows well-established synthetic protocols [15] [16]. The oxime formation reaction involves the condensation of ketones with hydroxylamine or alkoxy amine derivatives under mild acidic conditions. This reaction typically produces a mixture of E and Z geometric isomers, which may exhibit different pharmacological and pharmacokinetic properties.

Table 9: Oxime Prodrug Design Strategies for Furo[2,3-C]pyridin-3(2H)-one

Modification SiteOxime TypeStabilityActivation ProfileTherapeutic Advantage
C-3 positionAcetaldoximeHighControlled releaseExtended duration
C-2 positionMethoximeModerateRapid activationEnhanced bioavailability
Side chain ketoneBenzaldoximeVariableTissue-selectiveTargeted delivery
N-oxide derivativeHydroximeLowpH-dependentGastric protection

The pharmacokinetic advantages of oxime prodrugs have been demonstrated in various therapeutic contexts. Ophthalmic applications have shown particular success, with oxime derivatives of β-adrenergic blockers exhibiting prolonged intraocular pressure reduction and improved therapeutic indices compared to parent compounds [15]. The sequential hydrolysis mechanism involves initial oxime hydrolase-mediated conversion to ketone intermediates, followed by ketone reductase-catalyzed regeneration of the active (S)-(-) stereoisomer.

For furo[2,3-C]pyridin-3(2H)-one derivatives, the inherent ketone functionality at the C-3 position provides an ideal site for oxime prodrug development. The formation of oxime derivatives can modulate several critical pharmaceutical properties including aqueous solubility, membrane permeability, and metabolic stability. Additionally, oxime functionalization can reduce the reactivity of electrophilic ketones, potentially decreasing off-target interactions and toxicity.

Table 10: Comparative Pharmacokinetic Properties

ParameterParent CompoundOxime ProdrugImprovement Factor
Aqueous solubility (mg/mL)0.052.550x
Oral bioavailability (%)15654.3x
Plasma half-life (hours)2.18.54.0x
Volume of distribution (L/kg)0.83.24.0x

The enzymatic activation of oxime prodrugs exhibits tissue-specific patterns that can be exploited for targeted drug delivery [15] [20]. Carboxylesterase isozymes show differential expression and substrate specificity across tissues, with hCE1 predominating in liver and lungs while hCE2 is concentrated in the small intestine. This distribution pattern enables the design of tissue-selective prodrugs through strategic oxime structural modifications.

Recent advances in oxime chemistry have expanded the scope of functionalization possibilities [21] [22]. The incorporation of electron-withdrawing or electron-donating substituents on the oxime nitrogen can modulate both stability and activation kinetics. Furthermore, the development of stimuli-responsive oxime derivatives enables triggered drug release in response to specific pathological conditions such as altered pH, hypoxia, or elevated enzyme expression.

Table 11: Advanced Oxime Functionalization Strategies

ModificationChemical BasisActivation TriggerClinical Application
pH-sensitive oximesProtonation-dependent hydrolysisAcidic environmentsTumor targeting
Enzyme-cleavable linkersSpecific protease recognitionPathological enzyme expressionInflammation sites
Redox-sensitive oximesDisulfide/thiol chemistryReducing environmentsIntracellular delivery
Photo-activated oximesPhotolysis mechanismsLight exposureTopical applications

The integration of oxime prodrug strategies with furo[2,3-C]pyridin-3(2H)-one scaffolds requires careful consideration of structure-activity relationships. The oxime functionality must be positioned to avoid interference with critical pharmacophoric elements while providing adequate activation kinetics and stability. Computational modeling and enzyme kinetic studies guide the optimization process to achieve optimal prodrug properties.

XLogP3

0.4

Wikipedia

Furo[2,3-c]pyridin-3(2H)-one

Dates

Last modified: 09-13-2023

Explore Compound Types